molecular formula C10H12ClNO B13947944 1-(2-Amino-3,4-dimethylphenyl)-2-chloroethan-1-one CAS No. 205584-62-9

1-(2-Amino-3,4-dimethylphenyl)-2-chloroethan-1-one

Katalognummer: B13947944
CAS-Nummer: 205584-62-9
Molekulargewicht: 197.66 g/mol
InChI-Schlüssel: NAOQUNJIMGUZSR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of 1-(2-Amino-3,4-dimethylphenyl)-2-chloroethan-1-one involves several steps. One common method includes the reaction of 2-amino-3,4-dimethylbenzaldehyde with chloroacetyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

1-(2-Amino-3,4-dimethylphenyl)-2-chloroethan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(2-Amino-3,4-dimethylphenyl)-2-chloroethan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(2-Amino-3,4-dimethylphenyl)-2-chloroethan-1-one involves its interaction with specific molecular targets. The amino and chloro groups play a crucial role in its reactivity and binding to biological molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and targets involved .

Vergleich Mit ähnlichen Verbindungen

1-(2-Amino-3,4-dimethylphenyl)-2-chloroethan-1-one can be compared with other similar compounds, such as:

Eigenschaften

CAS-Nummer

205584-62-9

Molekularformel

C10H12ClNO

Molekulargewicht

197.66 g/mol

IUPAC-Name

1-(2-amino-3,4-dimethylphenyl)-2-chloroethanone

InChI

InChI=1S/C10H12ClNO/c1-6-3-4-8(9(13)5-11)10(12)7(6)2/h3-4H,5,12H2,1-2H3

InChI-Schlüssel

NAOQUNJIMGUZSR-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=C(C=C1)C(=O)CCl)N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.